molecular formula C11H13BrN2 B14409841 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide CAS No. 87451-36-3

1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide

Cat. No.: B14409841
CAS No.: 87451-36-3
M. Wt: 253.14 g/mol
InChI Key: SREQWNVQCADOGI-UHFFFAOYSA-M
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Description

1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridine ring substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide typically involves the quaternization of 4-picoline (4-methylpyridine) with a pyrrole derivative. The reaction is usually carried out in the presence of a suitable brominating agent, such as hydrobromic acid or bromine, under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the pyrrole and pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. Its quaternary ammonium structure allows it to interact with cell membranes, potentially leading to increased permeability and cell death.

Comparison with Similar Compounds

  • 1-Methyl-4-[(1H-imidazol-1-yl)methyl]pyridin-1-ium bromide
  • 1-Methyl-4-[(1H-benzimidazol-1-yl)methyl]pyridin-1-ium bromide
  • 1-Methyl-4-[(1H-pyrazol-1-yl)methyl]pyridin-1-ium bromide

Comparison: 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to imidazole, benzimidazole, and pyrazole derivatives

Properties

CAS No.

87451-36-3

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

1-methyl-4-(pyrrol-1-ylmethyl)pyridin-1-ium;bromide

InChI

InChI=1S/C11H13N2.BrH/c1-12-8-4-11(5-9-12)10-13-6-2-3-7-13;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

SREQWNVQCADOGI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)CN2C=CC=C2.[Br-]

Origin of Product

United States

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